2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Description
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole (CAS: 342405-25-8) is a heterocyclic compound featuring a benzothiazole core linked to a chloromethyl-substituted thiazole moiety via a methylene bridge. The compound is typically synthesized through nucleophilic substitution or cyclization reactions involving precursors like 4-chloromethyl-2-methyl-1,3-thiazole derivatives . Its hydrochloride salt form (CAS: 342405-25-8) is marketed for medicinal research, suggesting stability and bioavailability enhancements .
Properties
IUPAC Name |
2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZWCFDKZTZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353186 | |
| Record name | 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-25-8 | |
| Record name | 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
- Formation of the benzothiazole ring system : Usually achieved by cyclization reactions starting from 2-aminobenzenethiol derivatives or related precursors.
- Construction of the thiazole ring with chloromethyl substitution : This can be done either by direct formation of the thiazole ring bearing the chloromethyl group or by post-ring functionalization.
- Coupling of the thiazole and benzothiazole moieties : The two heterocycles are linked through a methylene bridge, often via nucleophilic substitution or condensation reactions.
- Conversion to hydrochloride salt : To improve water solubility and stability for research applications.
Specific Preparation Routes and Conditions
Detailed Synthetic Example
One reported method involves:
- Starting from 2-aminobenzothiazole, synthesized via ring closure of 2-aminothiophenol with bromine.
- Preparation of 4-(chloromethyl)thiazole via chlorination steps.
- Coupling the benzothiazole derivative with the chloromethyl-thiazole via nucleophilic substitution in dry tetrahydrofuran using potassium carbonate as a base.
- Final conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid at elevated temperature (~100°C) to ensure complete conversion.
This method is supported by spectroscopic characterization including ^1H-NMR, ^13C-NMR, and HRMS confirming the structure.
Reaction Conditions and Optimization
- Solvent choice : Methyl cellosolve and dry tetrahydrofuran are preferred solvents for coupling reactions due to their polarity and ability to dissolve reactants, influencing yield and purity positively.
- Temperature control : For salt formation, neutralization with ammonia or HCl at elevated temperatures (~100°C) is necessary to avoid incomplete conversion and prolonged reaction times.
- Reaction monitoring : Thin-layer chromatography (TLC) and LC-MS are standard techniques to monitor reaction progress and purity.
- Purification : Recrystallization from ethanol or aqueous ethanol is common to obtain pure compounds.
Research Findings and Analytical Data
- Spectroscopic confirmation : The presence of the thiazole ring proton singlet at 6.85–6.98 ppm in ^1H-NMR confirms successful ring formation.
- IR spectroscopy : Characteristic stretching bands for carbonyl groups and heterocyclic rings assist in confirming intermediate and final structures.
- X-ray diffraction : Used in some studies to confirm the molecular structure and conformation of the synthesized compounds.
- Yield and purity : Optimized conditions yield high purity products suitable for biological evaluation, with yields varying depending on the specific synthetic route and conditions.
Comparative Synthetic Routes Summary
| Method Aspect | Route A | Route B | Route C |
|---|---|---|---|
| Starting materials | 2-aminobenzothiazole + chloromethyl-thiazole | 1-chloromethyl-3,4-dihydroisoquinolines + thioamides (recyclization) | 4-(chloromethyl)benzoyl chloride + 2-aminobenzothiazoles |
| Key reaction type | Nucleophilic substitution | Recyclization under thioamide/thiourea action | Condensation and ring closure |
| Solvent | Methyl cellosolve or THF | Not specified | Dry THF |
| Temperature | Room temp to reflux | Reflux | Reflux |
| Salt formation | HCl treatment at ~100°C | Not specified | HCl treatment |
| Characterization | NMR, XRD, IR | NMR, XRD | NMR, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thiazole and benzothiazole rings can be oxidized under strong oxidative conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine and benzothiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine and benzothiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
CMTB has garnered attention in medicinal chemistry due to its biological activity against various pathogens and cancer cells.
Antimicrobial Activity
CMTB has demonstrated antimicrobial properties against a range of bacteria and fungi. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Anticancer Properties
Research indicates that CMTB can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on MCF-7 breast cancer cells showed that treatment with CMTB at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
Agricultural Applications
CMTB is also being investigated for its potential use as a pesticide due to its ability to disrupt the growth of certain pests.
Insecticidal Activity
Field trials have shown that CMTB can effectively reduce populations of agricultural pests such as aphids and whiteflies.
Materials Science
In materials science, CMTB is being explored for its potential applications in the development of novel polymers and coatings.
Polymer Synthesis
CMTB can be utilized as a monomer in the synthesis of thiazole-based polymers which exhibit enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
Mechanism of Action
The biological activity of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs in terms of structure, synthesis, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Antimicrobial Potential: AZ3 () exhibits broad-spectrum activity, whereas the target compound’s bioactivity remains underexplored but inferred from benzothiazole’s known roles .
Physicochemical Properties
- Solubility : The hydrochloride salt form () likely improves aqueous solubility compared to neutral analogs like AZ3 .
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
The compound 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole (CAS Number: 342405-25-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C12H9ClN2S2
- Molecular Weight : 280.79 g/mol
- IUPAC Name : this compound
- SMILES Notation : ClCC1=CSC(CC2=NC3=CC=CC=C3S2)=N1
The compound features a thiazole ring and a benzothiazole moiety, which are known for their biological activity due to the presence of sulfur and nitrogen atoms in their structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . A review of various derivatives indicated that benzothiazoles exhibit broad-spectrum antitumor activity. For instance:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.57 |
| 2 | MCF-7 | 0.40 |
| 3 | U-937 | 10^-5 |
| 4 | THP-1 | 10^-5 |
| 5 | B16-F10 | 10^-5 |
The compounds demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and melanoma cells, showcasing the potential of benzothiazole derivatives as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. A study reported that certain thiazole compounds exhibited varying degrees of antibacterial activity against pathogens such as Bacillus cereus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Target Bacterium | MIC (mg/mL) |
|---|---|---|
| 1 | Bacillus cereus | 0.23 |
| 2 | Escherichia coli | 0.70 |
| 3 | Salmonella Typhimurium | 0.47 |
These findings suggest that the compound may possess notable antibacterial properties, although further studies are needed to establish its efficacy in clinical settings .
The mechanisms through which benzothiazole derivatives exert their biological effects are complex and involve multiple pathways:
- Anticancer Mechanism : It is proposed that these compounds induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest .
- Antimicrobial Mechanism : The antimicrobial action is thought to stem from the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Activity : A derivative exhibited a log GI50 value of -5.48 against multiple cancer cell lines, indicating potent anticancer activity comparable to standard treatments such as Doxorubicin .
- Antimicrobial Evaluation : A series of thiazole derivatives were screened for antimicrobial efficacy, revealing a range of MIC values and highlighting the structure-activity relationship critical for developing new antimicrobial agents .
Q & A
Q. What spectroscopic methods are most reliable for identifying and characterizing 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical. For example, ¹H NMR can confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm) and benzothiazole protons (δ ~7.0–8.5 ppm). IR spectra should show C-Cl stretching vibrations (~550–750 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹). Elemental analysis (C, H, N, S) further validates purity .
Q. What are the standard synthetic protocols for preparing this compound?
- Answer : A common approach involves multi-step reactions starting with substituted benzaldehydes and thiazole intermediates. For example:
- Condensation of 4-(chloromethyl)thiazole-2-carbaldehyde with benzothiazole derivatives under acidic conditions (e.g., glacial acetic acid).
- Purification via recrystallization or column chromatography.
Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products .
Q. How can researchers assess the purity of synthesized batches?
- Answer : Combine thin-layer chromatography (TLC) with melting point analysis. TLC (e.g., silica gel, ethyl acetate/hexane) identifies impurities, while elemental analysis (%C, %H, %N) confirms stoichiometric ratios. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity .
Q. What techniques are used for structural confirmation?
- Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural data. For example, SHELXL software refines atomic coordinates and bond angles, confirming the chloromethyl-thiazole and benzothiazole connectivity .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and reduce byproducts?
- Answer : Systematic variation of reaction parameters is key:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Temperature : Lower temperatures (~60°C) minimize decomposition.
Design of Experiments (DoE) methodologies can identify optimal conditions .
Q. How should researchers resolve contradictions in spectral data during structural analysis?
- Answer : Cross-validate using complementary techniques:
Q. What mechanistic insights guide biological activity studies of this compound?
- Answer : Focus on thiazole and benzothiazole pharmacophores:
Q. How can computational modeling aid in studying its reactivity?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electron density distribution (Mulliken charges) to identify reactive sites.
- Transition states for nucleophilic substitution (e.g., Cl⁻ displacement).
Compare computational results with experimental kinetic data .
Q. What strategies are effective for characterizing trace impurities?
- Answer : Use LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI):
- Identify impurities via molecular ion peaks (m/z).
- Tandem MS (MS/MS) fragments ions to deduce structures.
Reference synthetic byproducts (e.g., dechlorinated derivatives) .
Q. How do structural modifications impact comparative studies with analogs?
- Answer : Replace the chloromethyl group with other substituents (e.g., fluoromethyl, hydroxymethyl) and compare:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
